
3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core, substituted with a 4-methylbenzyl group and a 1,2,4-oxadiazole moiety, making it a unique structure with potential for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Due to its unique structure, the compound may exhibit interesting biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用机制
The mechanism of action of 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes.
Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: A core structure found in many biologically active compounds with diverse therapeutic applications.
1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Benzyl-Substituted Quinazolines: Compounds with similar structures that may exhibit comparable biological activities.
Uniqueness
3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to the combination of its quinazoline core, 4-methylbenzyl group, and 1,2,4-oxadiazole moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
CAS 编号 |
1207047-07-1 |
|---|---|
分子式 |
C26H22N4O3 |
分子量 |
438.487 |
IUPAC 名称 |
3-[(4-methylphenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-11-13-19(14-12-17)15-30-25(31)21-9-5-6-10-22(21)29(26(30)32)16-23-27-24(28-33-23)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3 |
InChI 键 |
JPGMJBJTSYBGKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2833404.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate](/img/structure/B2833405.png)
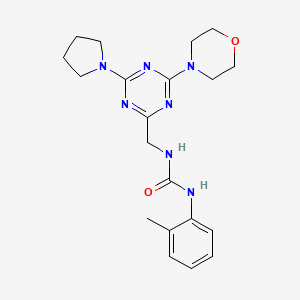
![N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)
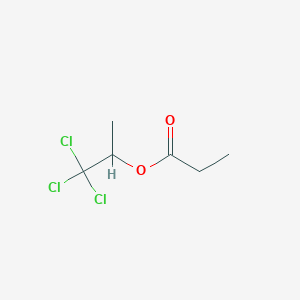
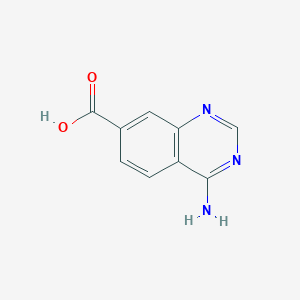
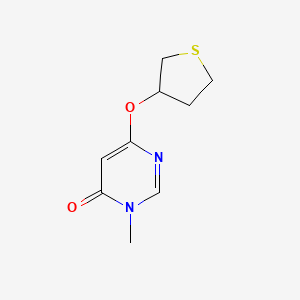
![3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2833415.png)
![(5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B2833421.png)
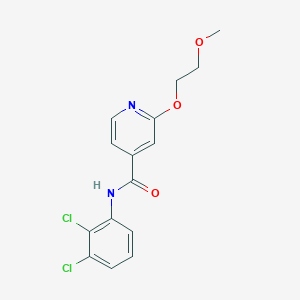
![(E)-4-(Dimethylamino)-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]but-2-enamide](/img/structure/B2833423.png)


